molecular formula C5H7Br3N2 B2588240 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide CAS No. 2126177-73-7

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Cat. No.: B2588240
CAS No.: 2126177-73-7
M. Wt: 334.837
InChI Key: DSXSULRCFQRTFW-UHFFFAOYSA-N
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Description

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a chemical compound with the molecular formula C5H6Br3N2 It is a brominated derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide typically involves the bromination of 1-methyl-1H-pyrazole. The process can be summarized as follows:

    Starting Material: 1-methyl-1H-pyrazole.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

    Isolation: The resulting product, 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, is isolated and purified.

    Hydrobromide Formation: The purified product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization and derivatization.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents. Its pyrazole core is a common motif in many biologically active compounds, including anti-inflammatory and anticancer agents.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various receptors or enzymes, affecting their function and signaling pathways.

Comparison with Similar Compounds

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide can be compared with other brominated pyrazole derivatives, such as:

    3-(bromomethyl)-5-methylpyridine hydrobromide: This compound has a similar bromomethyl group but differs in the position of the bromine atom and the presence of a pyridine ring instead of a pyrazole ring.

    4-(bromomethyl)pyridine hydrobromide: This compound also contains a bromomethyl group but has a pyridine ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXSULRCFQRTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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